Fmoc-Glu(Obzl)-Cl

説明

Synthesis Analysis

The synthesis of Fmoc-Glu(Obzl)-Cl and related compounds involves various chemical strategies, including solid-phase peptide synthesis (SPPS) and the use of protective groups to prevent unwanted reactions. For instance, the synthesis of Fmoc/But protected amino acid chelators offers a synthetic advantage in peptide assembly, yielding high-efficiency results (Kazmierski, 1993).

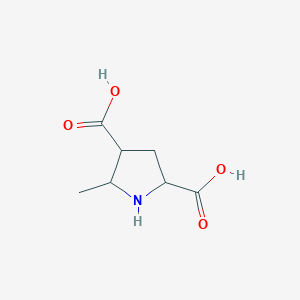

Molecular Structure Analysis

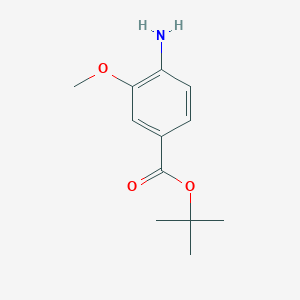

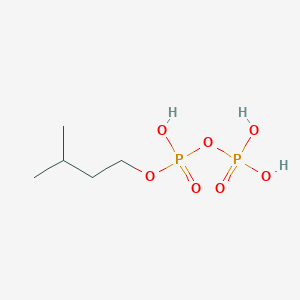

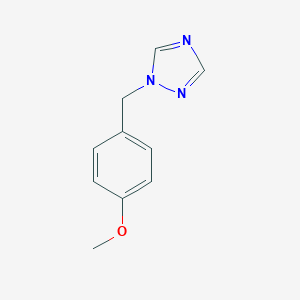

The molecular structure of Fmoc-Glu(Obzl)-Cl is designed to facilitate its incorporation into peptides while protecting the reactive groups from premature reactions. The Fmoc group protects the amino group, while the Obzl ester protects the carboxyl group of glutamic acid, preventing side reactions during peptide elongation.

Chemical Reactions and Properties

Fmoc-Glu(Obzl)-Cl participates in various chemical reactions essential for peptide bond formation and the synthesis of complex peptides and proteins. This includes its role in solid-phase peptide synthesis (SPPS), where it reacts with other amino acids under controlled conditions to form peptide bonds while the protective groups prevent non-specific reactions (Akaji et al., 1990).

Physical Properties Analysis

The physical properties of Fmoc-Glu(Obzl)-Cl, such as solubility, stability, and reactivity, are crucial for its handling and use in peptide synthesis. These properties are influenced by the protective groups and the overall molecular structure, ensuring that the compound remains stable until the protective groups are removed under specific conditions.

Chemical Properties Analysis

The chemical properties of Fmoc-Glu(Obzl)-Cl, including its reactivity towards various reagents and conditions, are essential for peptide synthesis. The protective groups are selectively removed after the peptide chain has been assembled, revealing the functional groups necessary for the peptide's biological activity (Grode et al., 2009).

科学的研究の応用

Synthesis of O-glycosylated tuftsins : Fmoc-Glu(Obzl)-Cl is utilized in the synthesis of O-glycosylated tuftsins containing D-glucopyranosyl or D-galactopyranosyl units (Filira et al., 2009).

Solid phase synthesis of N-linked glycopeptides : It serves as a building block in the solid phase synthesis of these glycopeptides (Meldal & Book, 1990).

Peptide synthesis and purification : Its derivatives, like Fmoc-Val-(2-hydroxy-4-methoxybenzyl)Gly-OBzl dipeptide, are used in solid phase peptide synthesis and purification, facilitating analysis by mass spectrometry (Wahlström et al., 2008).

Synthesis of Asp-Gly units-containing glycopeptides : The Fmoc/Bzl strategy, involving Fmoc-Glu(Obzl)-Cl, is effective in synthesizing these glycopeptides, avoiding cyclization reactions (Mang et al., 1995).

Synthesis of tert-butyl esters of amino acids : Fmoc-Asp(OBu-t) and Fmoc-Glu(OBu-t) synthesis, related to Fmoc-Glu(Obzl)-Cl, provides a method for preparing tert-butyl esters of aspartic and glutamic acids (Lajoie et al., 1990).

Synthesis of O-thiophosphotyrosine-containing peptides : Derivatives of Fmoc-Glu(Obzl)-Cl, like Fmoc-Tyr[PS(OBzl)2]-OH, are used in the synthesis of these specific peptides (Kitas et al., 2009).

Synthesis of cyclic peptides : Fmoc-Glu(Obzl)-Cl cyclic peptides containing a sugar amino acid have shown binding to purines (Billing & Nilsson, 2005).

Pre-column derivatization for amino acid analysis : Methods using FMOC derivatization, like those involving Fmoc-Glu(Obzl)-Cl, are employed for analyzing amino acids in biological research (Fürst et al., 1990).

Environmental sample analysis : The compound has been used in methods for the rapid determination of certain compounds in environmental water samples (Sancho et al., 1994).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

benzyl (4S)-5-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClNO5/c28-26(31)24(14-15-25(30)33-16-18-8-2-1-3-9-18)29-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNFCSPOTIXYAL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Glu(Obzl)-Cl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)